molecular formula C10H16ClNO4 B8188848 (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride

Cat. No.: B8188848
M. Wt: 249.69 g/mol
InChI Key: BSTYDPOSLCKRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride involves multiple steps, including cyclization, hydrogenation, and esterification reactions. The starting materials typically include piperidine derivatives, which undergo cyclization to form the piperidinone ring. Subsequent hydrogenation and esterification steps yield the final product. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acetic acid .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and other functionalized compounds. These products have diverse applications in medicinal chemistry and drug development .

Scientific Research Applications

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride is unique due to its specific structural features and the presence of both oxo and ester functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester hydrochloride, with the CAS Number 2602564-70-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H15ClN2O4, indicating the presence of a piperidine ring, which is common in many bioactive compounds. The structural formula can be represented as follows:

Ethyl 2 1 methyl 4 oxopiperidin 3 yl 2 oxoacetate hydrochloride\text{Ethyl 2 1 methyl 4 oxopiperidin 3 yl 2 oxoacetate hydrochloride}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. For instance, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0048 mg/mL
Compound BEscherichia coli0.0195 mg/mL
This compound Varied Pending Data

Studies have reported that certain piperidine derivatives exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL for structurally similar compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine structure can significantly influence biological activity. For example, the introduction of specific functional groups can enhance the compound's affinity for bacterial targets or improve its pharmacokinetic properties.

Key Observations:

  • Substituents at the 2-position of the piperidine ring often improve antimicrobial potency.
  • The presence of electron-withdrawing groups tends to enhance antibacterial activity.

Study on Antifungal Activity

A study published in MDPI evaluated various alkaloids and their antifungal activities. It was found that certain derivatives similar to this compound exhibited notable antifungal properties against Candida albicans and other fungal strains .

Table 2: Antifungal Activity

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans0.0048 mg/mL
Compound DFusarium oxysporum0.039 mg/mL

Properties

IUPAC Name

ethyl 2-(1-methyl-4-oxopiperidin-3-yl)-2-oxoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.ClH/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTYDPOSLCKRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.